REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([NH2:13])=[S:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:14](OC(OCC)CBr)[CH3:15]>C(O)(=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[S:12][CH:14]=[CH:15][N:13]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)NC(=S)N
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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3.94 mL
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Type
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reactant
|
Smiles
|
C(C)OC(CBr)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to RT
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Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with 1M NaOH (100 mL) and EtOAc (100 mL)
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with EtOAc (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
Purification by column chromatography (20-80% EtOAc in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |